molecular formula C18H19N5OS B2812550 (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone CAS No. 873856-81-6

(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone

Cat. No.: B2812550
CAS No.: 873856-81-6
M. Wt: 353.44
InChI Key: RQFYYXZPAAGEQV-UHFFFAOYSA-N
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Description

(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H19N5OS and its molecular weight is 353.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Screening

  • A study by Landage, Thube, and Karale (2019) involved the synthesis of novel thiazolyl pyrazole and benzoxazole compounds, including derivatives similar to the specified compound. These compounds were characterized by spectral and analytical data and were screened for their antibacterial activities (Landage, Thube, & Karale, 2019).

Biological Activity and Drug Synthesis

  • Patel, Agravat, and Shaikh (2011) synthesized compounds including derivatives of the specified molecule. These compounds were analyzed for their structural characteristics and screened for antimicrobial activity, exhibiting variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Anticancer and Antimicrobial Evaluation

  • A study by Sonar et al. (2020) focused on the synthesis of new thiazole compounds, including derivatives related to the specified compound. These compounds were tested for anticancer activity against breast cancer cells, with some showing comparable activity to standard treatments (Sonar et al., 2020).

Structural and Electronic Properties

  • Research by Childs et al. (1994) examined the structural and electronic properties of similar compounds. This study provided insights into the molecular conformations and intermolecular hydrogen bonding patterns, which are essential for understanding the chemical behavior of such compounds (Childs et al., 1994).

Antioxidant and Antimicrobial Activities

  • Bassyouni et al. (2012) synthesized and evaluated novel compounds for their antioxidant and antimicrobial activities. These compounds, related to the specified molecule, displayed high activity against various microbial strains and exhibited significant antioxidant properties (Bassyouni et al., 2012).

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to interact with various enzymes and proteins

Cellular Effects

Benzothiazole derivatives have been shown to exhibit potent cytotoxicity against various human cancer cell lines

Molecular Mechanism

Benzothiazole derivatives have been shown to inhibit topoisomerase I, a key enzyme involved in DNA replication . This suggests that (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone may exert its effects at the molecular level through interactions with biomolecules and potential changes in gene expression.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)pyrazin-2-yl]-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-2-22-9-11-23(12-10-22)18(24)16-15(19-7-8-20-16)17-21-13-5-3-4-6-14(13)25-17/h3-8H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFYYXZPAAGEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.